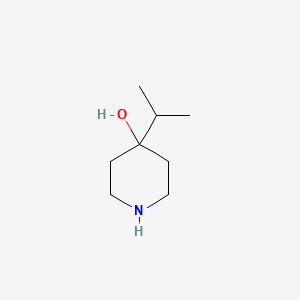

4-Isopropylpiperidin-4-ol

Description

BenchChem offers high-quality 4-Isopropylpiperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylpiperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)8(10)3-5-9-6-4-8/h7,9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREAPMVZFHKETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725968 | |

| Record name | 4-(Propan-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553631-46-2 | |

| Record name | 4-(Propan-2-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Imperative of Structural Certainty

An In-Depth Technical Guide to the Structure Elucidation of 4-Isopropylpiperidin-4-ol

In the landscape of drug discovery and chemical synthesis, the piperidine scaffold is a cornerstone, forming the structural basis of numerous pharmaceuticals and bioactive molecules. The seemingly subtle addition of functional groups, such as the isopropyl and hydroxyl moieties in 4-Isopropylpiperidin-4-ol, can profoundly alter a molecule's physicochemical properties, biological activity, and metabolic fate. Therefore, unambiguous structural elucidation is not merely an academic exercise; it is a fundamental prerequisite for advancing research, ensuring reproducibility, and meeting stringent regulatory standards. This guide provides a holistic, multi-technique framework for the definitive characterization of 4-Isopropylpiperidin-4-ol, moving beyond procedural steps to explain the strategic rationale behind the analytical workflow.

Foundational Profile of 4-Isopropylpiperidin-4-ol

Before delving into complex spectral analysis, a foundational understanding of the target molecule is essential. This initial data provides the theoretical framework upon which all subsequent experimental evidence is built.

-

Molecular Formula: C₈H₁₇NO[1]

-

Molecular Weight: 143.23 g/mol [1]

-

CAS Number: 553631-46-2

-

Canonical SMILES: CC(C)C1(CCNCC1)O

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| LogP (Octanol/Water Partition Coeff.) | 1.642 | Cheméo[2] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

These predicted values suggest a moderately lipophilic compound with the capacity for hydrogen bonding, properties that are critical for designing chromatographic methods and predicting its behavior in biological systems.

The Core of Elucidation: A Multi-Modal Spectroscopic Approach

No single analytical technique can provide absolute structural proof. True confidence is achieved through the convergence of evidence from orthogonal methods. Our strategy integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Figure 1: A high-level overview of the integrated analytical workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Blueprint

Principle & Rationale: Mass spectrometry is the first line of inquiry, providing the most direct measurement of a molecule's mass. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm the elemental composition derived from the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation, which provides a "blueprint" of the molecule's substructures. For piperidine alkaloids, fragmentation analysis is a powerful tool for characterization.[3][4]

Expected Results:

-

Molecular Ion: Using electrospray ionization in positive mode (ESI+), we expect to observe the protonated molecule, [M+H]⁺, at m/z 144.24.

-

Key Fragments: A primary and highly diagnostic fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18 Da).[3] We anticipate a prominent fragment ion at m/z 126.23, corresponding to the [M+H-H₂O]⁺ species. Further fragmentation may involve the loss of the isopropyl group.

Figure 2: Predicted primary fragmentation pathway for 4-Isopropylpiperidin-4-ol in ESI-MS/MS.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol (HPLC grade) to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of water and methanol with 0.1% formic acid. The acid ensures efficient protonation for ESI+ mode.

-

Chromatographic Separation (Optional but Recommended):

-

System: A high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.[5][6]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometer Conditions (ESI+):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325°C.

-

MS/MS: Perform data-dependent acquisition, selecting the most intense ion from the full scan (expecting m/z 144) for collision-induced dissociation (CID) with nitrogen gas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Atomic Skeleton

Principle & Rationale: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. It probes the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, proximity, and bonding of atoms. For piperidine derivatives, NMR can also offer insights into the ring's preferred conformation.[7][8]

¹H NMR: Mapping the Proton Environment

Expected Results: Based on the structure, we can predict the signals for each unique proton.

Table 2: Predicted ¹H NMR Signals for 4-Isopropylpiperidin-4-ol (in CDCl₃)

| Protons | Environment | Predicted Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-a | Isopropyl CH₃ | ~0.9 | Doublet (d) | 6H |

| H-b | Piperidine CH₂ (C3, C5) | ~1.5-1.7 | Multiplet (m) | 4H |

| H-c | Isopropyl CH | ~1.8-2.0 | Septet (sept) | 1H |

| H-d | Piperidine CH₂ (C2, C6) | ~2.7-2.9 | Multiplet (m) | 4H |

| H-e | NH | Variable, ~1.5-3.0 | Broad Singlet (br s) | 1H |

| H-f | OH | Variable, ~1.5-3.0 | Broad Singlet (br s) | 1H |

Causality: The protons on C2 and C6 (H-d) are adjacent to the electron-withdrawing nitrogen atom, causing them to be "deshielded" and appear at a higher chemical shift (downfield) compared to the protons on C3 and C5 (H-b).[9] The isopropyl methyl protons (H-a) are split into a doublet by the single neighboring methine proton (H-c), which in turn is split into a septet by the six equivalent methyl protons. The OH and NH signals are often broad due to chemical exchange and their chemical shift is highly dependent on solvent and concentration. A D₂O shake experiment would confirm their assignment, as these labile protons would be replaced by deuterium and their signals would disappear.

¹³C NMR: Counting the Carbon Atoms

Expected Results: The structure has 8 carbon atoms, but due to molecular symmetry (the two isopropyl methyls are equivalent, as are the pairs of piperidine carbons C2/C6 and C3/C5), we expect to see 5 distinct signals in the ¹³C NMR spectrum.

Table 3: Predicted ¹³C NMR Signals for 4-Isopropylpiperidin-4-ol

| Carbon | Environment | Predicted Shift (δ, ppm) |

|---|---|---|

| C-a | Isopropyl C H₃ | ~17 |

| C-c | Isopropyl C H | ~36 |

| C-b | Piperidine C H₂ (C3, C5) | ~38 |

| C-d | Piperidine C H₂ (C2, C6) | ~45 |

| C-4 | Quaternary C -OH | ~70 |

Causality: The carbon atom bonded to the electronegative oxygen (C-4) is the most deshielded and appears furthest downfield.[10] The carbons adjacent to the nitrogen (C-d) are also deshielded relative to other aliphatic carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

Standard ¹H acquisition.

-

Standard ¹³C acquisition (proton-decoupled).

-

2D COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations. This is critical to confirm that the isopropyl methine proton is coupled to the methyl protons, and to trace the connectivity through the piperidine ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon signal, confirming the assignments made in Tables 2 and 3.

-

-

Figure 3: Key ¹H-¹H COSY correlations expected for 4-Isopropylpiperidin-4-ol.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Principle & Rationale: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent and rapid technique for confirming their presence.[11]

Expected Results: The key is to identify the stretches associated with the O-H (alcohol) and N-H (secondary amine) groups.

Table 4: Predicted IR Absorption Bands for 4-Isopropylpiperidin-4-ol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Alcohol) | Stretch | 3200 - 3500 | Strong, Broad |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium, may overlap with O-H |

| C-H (Aliphatic) | Stretch | 2850 - 2970 | Strong, Sharp |

| C-O (Alcohol) | Stretch | 1050 - 1150 | Medium-Strong |

Causality: The broadness of the O-H stretching band is due to hydrogen bonding between molecules. The C-H stretching region will show sharp, intense peaks characteristic of the sp³-hybridized carbons in the structure. The presence of these key bands provides strong, self-validating evidence for the proposed functional groups.[12]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact. This method is fast and requires minimal sample preparation.

-

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

-

Conclusion: A Triangulated Approach to Structural Certainty

The structural elucidation of 4-Isopropylpiperidin-4-ol is a clear demonstration of the power of a modern, multi-technique analytical strategy. Mass spectrometry confirms the molecular weight (m/z 144 for [M+H]⁺) and provides a predictable fragmentation pattern (loss of water). Infrared spectroscopy offers rapid and definitive evidence of the key alcohol and amine functional groups. Finally, and most powerfully, 1D and 2D NMR spectroscopy meticulously piece together the atomic framework, confirming the connectivity of the isopropyl group and the piperidine ring. The convergence of data from these three orthogonal techniques provides an unassailable, self-validating confirmation of the structure, establishing the necessary foundation for any further research or development involving this important chemical entity.

References

-

Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. Available from: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. Available from: [Link]

-

Piperidine. Wikipedia. Available from: [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available from: [Link]

-

Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. Available from: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

4-Isopropyl-piperidine - Chemical & Physical Properties. Cheméo. Available from: [Link]

-

Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). Analytice. Available from: [Link]

-

Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Available from: [Link]

-

Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available from: [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available from: [Link]

-

Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. PLOS One. Available from: [Link]

-

The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review. MDPI. Available from: [Link]

-

Synthesis of lysine methyltransferase inhibitors. National Institutes of Health. Available from: [Link]

-

Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. ResearchGate. Available from: [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. Available from: [Link]

-

An infrared spectroscopic study of the conformational transition of elastin-like polypeptides. PubMed. Available from: [Link]

-

Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. National Institutes of Health. Available from: [Link]

-

Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. PubMed Central. Available from: [Link]

-

SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Request PDF. ResearchGate. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Isopropyl-piperidine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. An infrared spectroscopic study of the conformational transition of elastin-like polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 4-Isopropylpiperidin-4-ol: A Technical Guide to Starting Materials and Core Synthetic Strategies

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 4-Isopropylpiperidin-4-ol, a key building block in modern medicinal chemistry. The 4-hydroxypiperidine scaffold is a privileged structure in numerous pharmacologically active agents, particularly those targeting the central nervous system. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the primary synthetic routes, the rationale behind experimental choices, and practical, step-by-step protocols. We will focus on two core strategies: the robust and widely-used Grignard reaction with N-protected 4-piperidones and a plausible alternative route commencing from pyridine derivatives. Each approach is analyzed from a retrosynthetic perspective, with an emphasis on the availability and synthesis of the requisite starting materials.

Introduction: The Significance of the 4-Isopropylpiperidin-4-ol Moiety

The piperidine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. The introduction of a hydroxyl group at the 4-position, as seen in 4-hydroxypiperidine derivatives, provides a crucial hydrogen bond donor/acceptor site, enhancing solubility and modulating binding affinity.[2][3]

4-Isopropylpiperidin-4-ol, in particular, combines this hydrophilic center with a bulky, lipophilic isopropyl group. This specific combination is of significant interest in the design of novel therapeutics, where the interplay of hydrophilic and hydrophobic interactions is critical for achieving desired potency and pharmacokinetic profiles. This guide will deconstruct the synthesis of this valuable intermediate, providing a clear roadmap from common starting materials to the final product.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis, which involves conceptually breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For 4-Isopropylpiperidin-4-ol, two primary disconnection strategies emerge, each forming the basis of a major synthetic route.

.dot

Caption: Retrosynthetic analysis of 4-Isopropylpiperidin-4-ol.

-

Route A: The Grignard Approach. This is the most direct and industrially favored method. The key disconnection is at the C4-isopropyl bond. This leads back to an N-protected 4-piperidone electrophile and an isopropyl nucleophile, typically in the form of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide or chloride).

-

Route B: The Pyridine Approach. This strategy involves the construction of the piperidine ring from a corresponding pyridine derivative. This route first requires the synthesis of 4-isopropylpyridine, followed by a reduction of the aromatic ring to the saturated piperidine. The hydroxyl group can be introduced before or after the reduction.

This guide will now explore each of these routes in detail.

Synthetic Strategy 1: The Grignard Reaction with 4-Piperidones

The nucleophilic addition of an organometallic reagent to a carbonyl group is a cornerstone of organic synthesis. The preparation of 4-Isopropylpiperidin-4-ol via this method is highly efficient and reliable.

Core Starting Materials

The success of this route hinges on two key components:

-

An N-Protected 4-Piperidone: The secondary amine of the piperidine ring must be protected to prevent it from reacting with the highly basic Grignard reagent. Common protecting groups include:

-

Benzyl (Bn): N-Benzyl-4-piperidone is a stable and widely used starting material. The benzyl group can be removed later via catalytic hydrogenation.

-

tert-Butoxycarbonyl (Boc): N-Boc-4-piperidone is another excellent choice, favored for its ease of removal under acidic conditions.[4]

-

-

An Isopropyl Grignard Reagent: Isopropylmagnesium chloride or bromide are commercially available or can be readily prepared from the corresponding isopropyl halide and magnesium metal.[5][6]

Synthesis of a Key Precursor: N-Benzyl-4-piperidone

While commercially available, N-Benzyl-4-piperidone can also be synthesized in-house via a well-established multi-step, one-pot procedure starting from benzylamine and an acrylic ester (e.g., methyl or ethyl acrylate).[7] This process involves a sequential Michael addition and a Dieckmann condensation.

.dot

Caption: Workflow for the synthesis of N-Benzyl-4-piperidone.

The reaction sequence begins with the double Michael addition of benzylamine to two equivalents of an acrylic ester. The resulting diester is then cyclized via an intramolecular Dieckmann condensation using a strong base like sodium metal in toluene. The final step involves acidic hydrolysis and decarboxylation to yield the target N-benzyl-4-piperidone.[7]

In-Depth Protocol: Synthesis of 4-Isopropylpiperidin-4-ol via Grignard Reaction

This protocol details the synthesis starting from N-Boc-4-piperidone. The Boc protecting group is chosen for its straightforward acidic deprotection.

Table 1: Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 10.0 g | 50.2 |

| Isopropylmagnesium Chloride | C₃H₇ClMg | 102.85 | 30.1 mL | 60.2 |

| (2.0 M solution in THF) | ||||

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | 50 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Hydrochloric Acid (in Dioxane) | HCl | 36.46 | As needed | - |

Experimental Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a magnetic stir bar, a dropping funnel, and a thermometer.

-

Reagent Addition: The flask is charged with N-Boc-4-piperidone (10.0 g, 50.2 mmol) and dissolved in anhydrous THF (50 mL). The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: The solution of isopropylmagnesium chloride (30.1 mL of 2.0 M solution, 60.2 mmol) is added dropwise via the dropping funnel over 30 minutes. Causality Insight: A slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.[8]

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. This step neutralizes the unreacted Grignard reagent and hydrolyzes the magnesium alkoxide intermediate.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-4-isopropylpiperidin-4-ol.

-

Deprotection: The crude product is dissolved in 1,4-dioxane (30 mL), and a saturated solution of HCl in dioxane is added until the solution is acidic. The mixture is stirred at room temperature for 2 hours.[4] The solvent is then removed under vacuum to yield the hydrochloride salt of 4-Isopropylpiperidin-4-ol.

-

Final Product Isolation: The free base can be obtained by dissolving the hydrochloride salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent like dichloromethane.

Mechanism of the Grignard Addition

The core of this synthesis is the nucleophilic attack of the carbanionic carbon of the isopropyl Grignard reagent on the electrophilic carbonyl carbon of the N-Boc-4-piperidone.

.dot

Caption: Mechanism of the Grignard addition to N-Boc-4-piperidone.

Synthetic Strategy 2: The Pyridine Route

An alternative, though less commonly documented for this specific target, is to begin with a pyridine precursor. This route is conceptually appealing as it builds the piperidine ring from a simple aromatic heterocycle.

Conceptual Steps

This pathway would logically proceed in two main stages:

-

Functionalization of the Pyridine Ring: Introduction of the isopropyl group at the 4-position of pyridine. Due to the electron-deficient nature of the pyridine ring, standard Friedel-Crafts alkylations are generally ineffective.[9] However, reactions with organometallic reagents like organolithiums can be used to achieve alkylation.[10]

-

Reduction of the Ring: The substituted pyridine ring must then be reduced to the corresponding piperidine. This is typically achieved via catalytic hydrogenation.

Proposed Synthetic Sequence

A plausible, though challenging, sequence would be:

-

Synthesis of 4-Isopropylpyridine: Reacting pyridine with an isopropyl lithium reagent. This reaction can be complex, sometimes leading to mixtures of isomers or dihydropyridine intermediates.[7][10]

-

Hydroxylation/Oxidation: Introduction of the hydroxyl group at the 4-position to form 4-isopropyl-4-hydroxypyridine. This is a non-trivial step.

-

Catalytic Hydrogenation: The resulting substituted hydroxypyridine would then be hydrogenated to the final piperidine product. The hydrogenation of hydroxypyridines can be difficult but is facilitated by performing the reaction in an acidic anhydride solvent, which protects the hydroxyl group as an ester during the reduction.[11]

While chemically sound, this route is more complex and likely to result in lower overall yields compared to the more direct Grignard strategy. It remains a viable area for process development, particularly if specific pyridine starting materials are readily and economically available.

Conclusion

The synthesis of 4-Isopropylpiperidin-4-ol is most efficiently and reliably achieved through the Grignard reaction of an isopropylmagnesium halide with an N-protected 4-piperidone. This method is high-yielding, scalable, and utilizes readily available starting materials, making it the preferred choice for both laboratory and industrial applications. The synthesis of the key N-benzyl-4-piperidone precursor is also well-established. While a synthetic route starting from pyridine is conceptually feasible, it presents significant challenges in regioselectivity and requires multi-step transformations, rendering it a less practical alternative at present. This guide provides the necessary foundational knowledge and a detailed protocol for the successful synthesis of this important medicinal chemistry building block.

References

-

Giam, C. S., & Goodwin, T. E. (n.d.). Interactions of 4-isopropylpyridine with organolithium reagents and lithium aluminium hydride: unusual electrophilic substitutions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- Hoffmann-La Roche. (1974). 4-hydroxy-piperidine derivatives and their preparation. US Patent 3,845,062A.

- Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. US Patent 3,408,354A.

-

Parham, W. E., & Stright, P. L. (1976). chlorodiisopropylphosphine. Organic Syntheses, 56, 36. Available at: [Link]

-

Anderson, D. R., & Fañanás-Mastral, M. (2016). ENANTIOSELECTIVE SYNTHESIS OF (S)-NONAFLUOROBUTANESULFINAMIDE FROM NONAFLUORO-1-IODOBUTANE. Organic Syntheses, 93, 265-280. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Available at: [Link]

-

Normant, H. (1973). 6-CHLORO-1-HEXENE. Organic Syntheses, 53, 30. Available at: [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

-

ResearchGate. (2017). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available at: [Link]

-

LookChem. (n.d.). Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. Available at: [Link]

- The Dow Chemical Company. (1971). Process for making grignard reagents. US Patent 3,597,488A.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. US3597488A - Process for making grignard reagents - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. st-andrews.ac.uk [st-andrews.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Catalytic activity of shaped platinum nanoparticles for hydrogenation: a kinetic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Interactions of 4-isopropylpyridine with organolithium reagents and lithium aluminium hydride: unusual electrophilic substitutions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

Biological activity of piperidin-4-ol compounds

An In-Depth Technical Guide to the Biological Activity of Piperidin-4-ol Compounds

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Within this class, piperidin-4-ol and its derivatives represent a particularly versatile core, offering a three-dimensional structure and key hydrogen bonding features that facilitate diverse biological interactions. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of piperidin-4-ol compounds. We delve into their significant potential as antimicrobial, anticancer, and neuroprotective agents, supported by detailed experimental protocols and an analysis of the causal relationships between chemical structure and pharmacological effect. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

The Piperidin-4-ol Scaffold: A Privileged Structure in Medicinal Chemistry

The efficacy of the piperidine scaffold in drug design stems from its ability to adopt a stable chair conformation, which allows for precise spatial orientation of substituents.[3][4] The introduction of a hydroxyl group at the C4 position, as in piperidin-4-ol, adds a critical pharmacophoric feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly enhancing the molecule's ability to bind with biological targets such as enzymes and receptors.[5] Furthermore, the C4 position serves as a strategic point for introducing aryl groups, creating the 4-aryl-4-hydroxypiperidine core that is central to many biologically active compounds.[5] The interplay between the piperidine nitrogen, the C4-hydroxyl, and the aryl ring defines the molecule's pharmacological profile.

Synthetic Strategies for Piperidin-4-ol Derivatives

The exploration of piperidin-4-ol's biological potential is intrinsically linked to the synthetic accessibility of its derivatives. The most common and versatile route to the core structure is through the synthesis of piperidin-4-one precursors, which can then be reduced to the corresponding alcohol. The Mannich reaction is a classical and widely used method for synthesizing substituted piperidin-4-ones, involving the condensation of an aldehyde, a primary amine or ammonia, and a ketone with two α-hydrogens.[3][6]

Caption: Synthetic workflow from reactants to piperidin-4-ol derivatives.

Other synthetic routes, such as Dieckmann condensation followed by hydrolysis and decarboxylation, provide alternative pathways to the piperidin-4-one intermediate.[7] The choice of synthetic strategy is critical as it dictates the range of possible substitutions on the piperidine ring and the aryl moiety, directly influencing the subsequent biological screening outcomes.

Key Biological Activities of Piperidin-4-ol Compounds

The unique structural features of piperidin-4-ol derivatives have led to their investigation across a wide spectrum of therapeutic areas.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potential of piperidin-4-ol and its precursors, piperidin-4-ones, as antimicrobial agents.[8] Derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.

-

Antibacterial Effects: Studies have shown that various 2,6-diaryl-piperidin-4-one derivatives exhibit good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with efficacy comparable to the standard drug ampicillin.[6][9] The lipophilicity conferred by the aryl and other substituents is believed to enhance penetration through the bacterial cell membrane.

-

Antifungal Effects: The piperidine scaffold is also effective against fungal pathogens. Certain piperidin-4-one thiosemicarbazone derivatives have shown significant antifungal activity against species like Candida albicans, Aspergillus niger, and various dermatophytes.[6][10] The addition of the thiosemicarbazone moiety appears to enhance the antifungal potency of the parent piperidinone.[6] Combining the piperidine core with other antifungal pharmacophores, like the isoquinoline structure, has also yielded hybrid molecules with potent activity against clinically relevant yeasts, including the often-resistant Candida krusei.[11]

Anticancer Activity

The piperidine nucleus is a key component in several anticancer drugs, and derivatives of piperidin-4-one/ol have emerged as promising candidates for cancer therapy.[1][12] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation and migration, and disruption of key signaling pathways.

-

Targeting STAT3 Signaling: A notable example involves diarylidenyl piperidone derivatives, such as HO-4200. These compounds have been shown to inhibit cell survival and migration in platinum-resistant ovarian cancer cells by targeting the FAS and STAT3 signaling pathways.[13]

-

Induction of Apoptosis and Cell Cycle Arrest: Halogenated bis(benzylidene)-4-piperidone curcuminoids have demonstrated potent antiproliferative effects against various cancer cell lines.[14] These compounds can cause an increase in reactive oxygen species (ROS), leading to apoptosis.[14] Depending on their specific structure, they can arrest the cell cycle in either the G1 or G2/M phase.[14]

-

Anti-Angiogenic Properties: Some of these curcuminoid derivatives also exhibit anti-angiogenic activity, a crucial attribute for limiting tumor growth and metastasis, by inhibiting the formation of new blood vessels.[14]

Caption: Anticancer mechanisms of piperidin-4-ol/one derivatives.

Anti-mycobacterial Activity

Tuberculosis remains a global health threat, and novel therapeutics are urgently needed. Direct screening of compound libraries has identified aryl piperidinol compounds with potent anti-tuberculosis activity against Mycobacterium tuberculosis.[15] Structure optimization has yielded derivatives with minimum inhibitory concentrations (MICs) as low as 1.4 µg/mL.[15] While in vivo side effects have hindered the advancement of some candidates, this research highlights the piperidin-4-ol scaffold as a valuable starting point for developing new anti-TB drugs.[15]

Neuroprotective Effects

The piperidine ring is found in many centrally acting drugs. While direct studies on piperidin-4-ol are emerging, the broader class of piperidine-containing compounds, notably the natural alkaloid piperine, demonstrates significant neuroprotective potential that provides a strong rationale for investigating piperidin-4-ol derivatives in this area.[12][16] Piperine has shown protective effects in models of Parkinson's disease and epilepsy.[17][18] The proposed mechanisms include:

-

Anti-inflammatory and Antioxidant Action: Reducing activated microglia and the expression of inflammatory cytokines like IL-1β.[18][19]

-

Anti-apoptotic Effects: Maintaining the balance of pro- and anti-apoptotic proteins such as Bax and Bcl-2.[18]

-

Modulation of Neuronal Excitability: Inhibiting synchronized calcium oscillations in neuronal networks and suppressing presynaptic glutamate release, thereby preventing excitotoxicity.[17]

These mechanisms provide a clear therapeutic hypothesis for the evaluation of novel piperidin-4-ol compounds in models of neurodegenerative diseases.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For 4-aryl-4-hydroxypiperidines, the activity can be finely tuned by modifying several key positions.[5]

Caption: Key modification points for SAR studies of 4-aryl-4-hydroxypiperidines.

-

N1-Substitution: The piperidine nitrogen is a common site for modification. Alkyl or aryl groups at this position can significantly alter the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.[4] For anti-TB agents, specific N-hydroxypropyl side chains were found to be critical for potent activity.[15]

-

Aryl Ring Substitution: The nature and position of substituents on the C4-aryl ring are crucial determinants of potency and selectivity. Electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups can modulate the electronic properties of the ring and its interaction with the target protein. For example, a 4-chloro-3-(trifluoromethyl)phenyl group was a key feature of the potent anti-TB piperidinols.[15]

-

Stereochemistry at C4: The C4 position is a chiral center when the substituents are appropriate. The stereochemistry (R vs. S configuration) can have a profound impact on biological activity, as enantiomers often exhibit different affinities for chiral biological targets like enzymes and receptors.[15]

Experimental Protocols for Biological Evaluation

A systematic screening cascade is essential for identifying and characterizing the biological activity of novel piperidin-4-ol derivatives.[20]

Protocol: In Vitro Antimicrobial Susceptibility Testing

Causality: This protocol determines the lowest concentration of a compound that inhibits visible microbial growth (Minimum Inhibitory Concentration, MIC), a fundamental measure of antimicrobial potency. The broth microdilution method is chosen for its efficiency and suitability for screening compound libraries.

Methodology:

-

Preparation: A 96-well microtiter plate is used. A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial Dilution: The compound is serially diluted two-fold across the wells in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Final concentrations may range from 512 µg/mL to 0.25 µg/mL.[21]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

-

Controls: Include a positive control (medium with inoculum and a standard antibiotic like ampicillin), a negative control (medium with inoculum and DMSO, to check for solvent toxicity), and a sterility control (medium only).[6]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

Reading: The MIC is determined as the lowest concentration of the compound where no visible growth is observed. This can be done visually or by measuring absorbance with a plate reader.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Causality: Before assessing specific activities like anticancer effects, it is crucial to determine a compound's general toxicity to cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.[20]

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer) or normal cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[22]

-

Compound Treatment: The next day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., from 100 µM down to 6.25 µM).[22] A vehicle control (DMSO) is included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[22]

Future Perspectives and Drug Development

Piperidin-4-ol compounds continue to be a fertile ground for drug discovery. Their synthetic tractability allows for the creation of large, diverse libraries amenable to high-throughput screening. Future research will likely focus on:

-

Target Deconvolution: Identifying the specific molecular targets (e.g., enzymes, receptors) for compounds that show promising activity in phenotypic screens.

-

Improving Pharmacokinetics: Optimizing lead compounds to enhance their metabolic stability, oral bioavailability, and safety profiles to overcome challenges like the in vivo side effects observed with some anti-TB candidates.[4][15]

-

Multi-target Ligands: Designing single molecules based on the piperidin-4-ol scaffold that can modulate multiple targets, a potential strategy for complex diseases like cancer and neurodegeneration.

The versatility and proven biological relevance of the piperidin-4-ol scaffold ensure its continued importance in the quest for novel and effective therapeutics.

References

-

SUN, H., et al. Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of Agro-Environment Science. Available at: [Link]

-

Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]

-

Ananthan, S., et al. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available at: [Link]

-

Al-Hazmi, G. H., et al. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

-

Arulraj, R., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

-

Dalil, M., et al. Characterization and Antimicrobial Activity of Piperidine-4-one Derivative. ResearchGate. Available at: [Link]

-

Selvendiran, K., et al. Anticancer potential of diarylidenyl piperidone derivatives, HO-4200 and H-4318, in cisplatin resistant primary ovarian cancer. PubMed Central. Available at: [Link]

-

Arulraj, R., & Sivakumar, S. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

-

Kumar, N., & Sharma, A. Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

-

Jin, C. H., et al. Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed. Available at: [Link]

-

Arslan, S., et al. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Bioorganic Chemistry. Available at: [Link]

-

Le, T. T., et al. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed. Available at: [Link]

-

Mphahlele, M., et al. Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Available at: [Link]

-

DTIC. Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

Rather, R. A., & Bhagat, M. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

-

Pinto, D. C. G. A., et al. Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available at: [Link]

-

Bak, A., et al. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

-

Sabancilar, I., et al. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. Available at: [Link]

-

Herrera-Mayorga, V., et al. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]

-

Yang, W., et al. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available at: [Link]

-

Abdelshaheed, M., et al. Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

-

Zhuravlev, A. V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Wróbel, T. M., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Rengasamy, B., et al. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. PubMed Central. Available at: [Link]

-

Rengasamy, B., et al. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academicjournals.org [academicjournals.org]

- 11. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer potential of diarylidenyl piperidone derivatives, HO-4200 and H-4318, in cisplatin resistant primary ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effect of piperine on primarily cultured hippocampal neurons [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Unassuming Architect: A Technical Guide to 4-Isopropylpiperidin-4-ol in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, a privileged structure found in a vast array of pharmaceuticals. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it an ideal building block for molecules designed to interact with biological targets. Within this important class of heterocycles, 4-Isopropylpiperidin-4-ol emerges as a molecule of significant, yet understated, importance. Its unique combination of a tertiary alcohol and an isopropyl group at the 4-position of the piperidine ring offers a fascinating starting point for the exploration of chemical space in the quest for novel therapeutics.

This technical guide provides a comprehensive overview of 4-isopropylpiperidin-4-ol, from its synthesis and chemical properties to its potential applications in drug discovery. As a senior application scientist, the aim is not merely to present facts, but to provide a narrative that illuminates the causality behind experimental choices and underscores the scientific integrity of the described methodologies.

The Strategic Synthesis of a Versatile Scaffold: A Grignard Approach

The most direct and widely applicable method for the synthesis of 4-Isopropylpiperidin-4-ol is the Grignard reaction. This classic organometallic reaction allows for the formation of a carbon-carbon bond at the carbonyl carbon of a ketone, in this case, a protected 4-piperidone. The choice of starting materials and reaction conditions is critical to ensure a high yield and purity of the final product.

A common and effective strategy involves the use of an N-protected 4-piperidone, with the tert-butyloxycarbonyl (Boc) group being a frequent choice due to its stability under the reaction conditions and its facile removal under acidic conditions. The Grignard reagent, isopropylmagnesium bromide, is typically prepared in situ from isopropyl bromide and magnesium turnings in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: Synthesis of 1-Boc-4-isopropylpiperidin-4-ol

This protocol is a representative example based on established Grignard reaction procedures with 4-piperidones.

Materials:

-

N-Boc-4-piperidone

-

Isopropyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of isopropyl bromide (1.1 equivalents) in anhydrous THF.

-

Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining isopropyl bromide solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared isopropylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Boc-4-isopropylpiperidin-4-ol.

-

Deprotection: The Boc protecting group can be readily removed by treating the purified intermediate with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane, to yield the final product, 4-Isopropylpiperidin-4-ol, as its corresponding salt.

Physicochemical and Spectroscopic Profile

Table 1: Estimated Physicochemical Properties of 4-Isopropylpiperidin-4-ol

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₇NO | Based on chemical structure. |

| Molecular Weight | 143.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule piperidinols. |

| pKa | 9.5 - 10.5 | The piperidine nitrogen is basic. |

| LogP | 1.0 - 2.0 | The isopropyl and piperidine ring contribute to lipophilicity, while the hydroxyl group increases hydrophilicity. |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. Sparingly soluble in water. | The polar hydroxyl group and basic nitrogen allow for some water solubility, while the hydrocarbon portions favor organic solvents. |

Spectroscopic Characterization

The identity and purity of 4-Isopropylpiperidin-4-ol are confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton). The piperidine ring protons will appear as complex multiplets in the aliphatic region. The protons of the hydroxyl and amine groups will be visible as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. Key signals would include those for the two methyl carbons and the methine carbon of the isopropyl group, the quaternary carbon at the 4-position bearing the hydroxyl and isopropyl groups, and the carbons of the piperidine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A peak in the range of 3300-3500 cm⁻¹ for the N-H stretch of the secondary amine is also expected. C-H stretching vibrations for the aliphatic groups will be observed around 2850-3000 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the isopropyl group, or cleavage of the piperidine ring.

The Role of 4-Isopropylpiperidin-4-ol in Medicinal Chemistry

While direct pharmacological data on 4-Isopropylpiperidin-4-ol is scarce, its value lies in its role as a versatile building block for the synthesis of more complex and biologically active molecules. The 4-hydroxypiperidine scaffold is a common feature in numerous approved drugs and clinical candidates. The presence of the isopropyl group provides a degree of lipophilicity and steric bulk that can be exploited to fine-tune the binding of a molecule to its biological target.

Several studies have highlighted the importance of the 4-hydroxypiperidine moiety in achieving potent and selective biological activity:

-

Analgesics: A series of 4,4-disubstituted piperidines have been synthesized and shown to possess potent analgesic properties, with some analogues exhibiting potency comparable to morphine.[1]

-

Dopamine Transporter Ligands: The introduction of a hydroxyl group into the piperidine ring of dopamine transporter ligands has been shown to lead to high-affinity compounds with potential applications in the treatment of cocaine addiction.

-

Histamine H3 Receptor Antagonists: 4-Oxypiperidine derivatives have been designed as histamine H3 receptor antagonists, which are being investigated for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

-

Lysine Specific Demethylase 1 (LSD1) Inhibitors: The 3-(piperidin-4-ylmethoxy)pyridine scaffold has been identified as a potent inhibitor of LSD1, an important target in epigenetic cancer therapy.

-

Antifungal Agents: Analogues of the antimalarial drug mefloquine, which contain a piperidine methanol group, have demonstrated potent antifungal activity against clinically relevant fungal pathogens.[2]

The isopropyl group in 4-Isopropylpiperidin-4-ol can play a crucial role in these contexts by occupying hydrophobic pockets in the binding sites of target proteins, thereby enhancing binding affinity and selectivity.

Conclusion: A Building Block of Untapped Potential

4-Isopropylpiperidin-4-ol, while not a therapeutic agent in its own right, represents a valuable and versatile starting material for the synthesis of novel drug candidates. Its straightforward synthesis via the Grignard reaction, coupled with the proven importance of the 4-hydroxypiperidine scaffold in medicinal chemistry, makes it a molecule of significant interest to researchers in drug discovery. The strategic incorporation of the isopropyl group offers a handle for fine-tuning the pharmacological properties of lead compounds. As the demand for novel therapeutics continues to grow, the unassuming yet powerful architecture of 4-Isopropylpiperidin-4-ol is poised to play an increasingly important role in the design and synthesis of the medicines of tomorrow.

References

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chem Pharm Bull (Tokyo). 2005 Jan;53(1):64-6. doi: 10.1248/cpb.53.64. [Link]

-

High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. J Med Chem. 2003;46(24):5270-9. doi: 10.1021/jm0302095. [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chem Neurosci. 2020;11(15):2374-2388. doi: 10.1021/acschemneuro.0c00323. [Link]

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Med Chem Lett. 2013;4(11):1081-6. doi: 10.1021/ml4002845. [Link]

-

Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Med Chem Lett. 2024 May 1;15(6):822-827. doi: 10.1021/acsmedchemlett.4c00031. [Link]

-

Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J Med Chem. 1983 Jan;26(1):42-50. doi: 10.1021/jm00355a010. [Link]

Sources

- 1. Sci-Hub. High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo / Journal of Medicinal Chemistry, 2003 [sci-hub.box]

- 2. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Isopropylpiperidin-4-ol

Introduction: The Strategic Importance of 1-Isopropylpiperidin-4-ol in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the backbone of numerous approved pharmaceuticals. Its three-dimensional geometry allows for the precise spatial orientation of substituents, enabling complex and specific interactions with biological targets. Within this class of compounds, 1-Isopropylpiperidin-4-ol (CAS: 5570-78-5) emerges as a particularly valuable building block. Its structure combines the foundational piperidine ring with a tertiary amine, a secondary alcohol, and a sterically influential N-isopropyl group.

This guide provides an in-depth analysis of the core physicochemical properties of 1-Isopropylpiperidin-4-ol. As Senior Application Scientists, we recognize that a thorough understanding of these foundational parameters is not merely an academic exercise; it is the bedrock upon which successful drug development is built. Properties such as solubility, pKa, and lipophilicity govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from a promising lead compound to a viable therapeutic agent.

It is important to clarify a point of nomenclature. The topic requested was "4-Isopropylpiperidin-4-ol," which would imply both the isopropyl and hydroxyl groups are attached to the same carbon (C4). This structure is chemically unlikely and not commercially available. The standard, stable, and widely used isomer is 1-Isopropylpiperidin-4-ol , where the isopropyl group is attached to the piperidine nitrogen at position 1. This document will focus exclusively on this latter, scientifically relevant compound.

Herein, we will not only present the known properties of this molecule but also provide the detailed, field-proven experimental protocols required to determine them. This approach is designed to be a self-validating system, empowering researchers to generate their own high-quality data and understand the causality behind each experimental choice.

Molecular Identity and Core Properties

A precise characterization begins with unambiguous molecular identification. The following tables summarize the key identifiers and known physicochemical properties for 1-Isopropylpiperidin-4-ol.

Table 1: Molecular Identifiers for 1-Isopropylpiperidin-4-ol

| Identifier | Value | Source |

| CAS Number | 5570-78-5 | [1] |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | |

| Canonical SMILES | CC(C)N1CCC(CC1)O | |

| InChI | InChI=1S/C8H17NO/c1-7(2)9-5-3-8(10)4-6-9/h7-8,10H,3-6H2,1-2H3 | [1] |

| InChIKey | UZRXHHMTKCJKTQ-UHFFFAOYSA-N | [1] |

Table 2: Summary of Physicochemical Properties

| Property | Value | Source / Comment |

| Physical Form | Solid | [1] |

| Melting Point | Not Reported | [2] This value is not consistently reported in public literature, necessitating experimental determination. |

| Boiling Point | 226.6 °C at 760 mmHg 113-114 °C at 23 Torr | [2][3] |

| Density | 0.9529 g/cm³ | [2] |

| Refractive Index | 1.486 | [3] |

| pKa | Not Experimentally Reported | Predicted to be in the range of 9.0 - 10.5 for the protonated amine, based on similar N-alkyl piperidines. |

| LogP (Octanol/Water) | 0.9 (Predicted) | Predicted XlogP value. This indicates a relatively balanced hydrophilic/lipophilic character. |

| Aqueous Solubility | Not Quantitatively Reported | The presence of both a hydroxyl group and a basic nitrogen suggests moderate aqueous solubility, particularly at acidic pH. |

Detailed Analysis and Methodologies

A deep understanding of a compound requires not just knowing its properties, but knowing how to measure them reliably. The following sections detail the significance of each key parameter and provide robust, step-by-step protocols for their determination.

Melting Point: A Critical Indicator of Purity and Stability

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range. For drug development, it influences storage conditions, stability, and choices for solid-state formulation.

This protocol is based on the internationally recognized OECD Guideline 102.[4]

-

Sample Preparation: Ensure the 1-Isopropylpiperidin-4-ol sample is completely dry and finely powdered.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the block rapidly to determine an approximate melting range. Allow the block to cool.

-

Accurate Determination: Insert a new sample. Heat rapidly to within 15-20 °C of the scouted melting point.

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

-

Causality Insight: The slow heating rate near the melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

Acidity and Basicity (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably one of the most critical parameters in drug development. For 1-Isopropylpiperidin-4-ol, the tertiary amine is basic and will be protonated at physiological pH. The pKa value dictates the degree of ionization in different environments, which profoundly affects solubility, membrane permeability, receptor binding, and formulation strategies. A compound's absorption in the gastrointestinal tract is directly linked to its pKa and the local pH.

This method follows the principles outlined in OECD Guideline 112 for determining dissociation constants.

-

Solution Preparation: Accurately weigh approximately 10-20 mg of 1-Isopropylpiperidin-4-ol and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is limited, but results must be extrapolated back to 0% co-solvent.

-

Titrant: Use a standardized solution of a strong acid, such as 0.1 M Hydrochloric Acid (HCl).

-

Apparatus Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 10.01). Place the dissolved sample in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.

-

Titration: Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the amine has been neutralized). More accurate values can be obtained using derivative plots (e.g., d(pH)/dV vs. V) to precisely locate the equivalence point.

Lipophilicity (LogP): Balancing Water and Fat Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is quantified by the n-octanol/water partition coefficient (P), typically expressed as its logarithm (LogP). This value measures a compound's relative affinity for a lipid-like environment (octanol) versus an aqueous one. It is a key predictor of membrane permeability, protein binding, and overall ADME properties. The predicted LogP of 0.9 for 1-Isopropylpiperidin-4-ol suggests it has a favorable balance, being neither excessively lipophilic (which can lead to poor solubility and metabolic instability) nor excessively hydrophilic (which can hinder membrane crossing).[5]

This protocol is a standard and reliable method adapted from OECD Guideline 107.

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Stock Solution: Prepare a stock solution of 1-Isopropylpiperidin-4-ol in n-octanol.

-

Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of pre-saturated water. The volume ratios should be varied in different runs (e.g., 1:1, 2:1, 1:2 octanol:water).

-

Equilibration: Shake the tubes vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Phase Separation: Separate the two phases by centrifugation (e.g., 3000 rpm for 15 minutes).

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

-

Trustworthiness Check: The total amount of compound recovered from both phases should be within 90-110% of the amount initially added. This validates that no significant degradation or adsorption to the vessel occurred.

Aqueous Solubility: The Prerequisite for Biological Activity

A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a primary reason for the failure of promising drug candidates. Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preclinical and formulation development.

This "shake-flask" type protocol is the gold standard for determining thermodynamic solubility.[3]

-

Sample Preparation: Add an excess amount of solid 1-Isopropylpiperidin-4-ol to several vials (in triplicate). A visible amount of undissolved solid must remain at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: After equilibration, filter the slurry through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the saturated solution (supernatant) from the excess solid.

-

Quantification: Prepare a standard curve of the compound in the analysis solvent. Dilute the saturated filtrate with a suitable solvent and quantify the concentration using a validated HPLC-UV method.

-

Calculation: Calculate the solubility in units such as µg/mL or µM based on the measured concentration and the dilution factor.

Visualization of Key Relationships and Workflows

To better illustrate the connections between these properties and the experimental process, the following diagrams are provided.

Caption: The interplay between pKa, LogP, and key ADME processes like absorption and distribution.

Predicted Spectroscopic Profile

-

¹H NMR (Proton NMR): The spectrum is expected to be complex but highly informative. Key signals would include:

-

A septet for the single methine proton (-CH) of the isopropyl group, coupled to the six methyl protons.

-

A doublet for the six equivalent methyl protons (-CH₃) of the isopropyl group.

-

A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

-

A multiplet for the proton at the C4 position (-CHOH).

-

A series of complex, overlapping multiplets for the eight protons on the piperidine ring, likely in the 1.5-3.0 ppm range.

-

-

¹³C NMR (Carbon NMR): The spectrum should display six distinct signals corresponding to the unique carbon environments:

-

Two signals for the isopropyl group (one for the methine carbon, one for the two equivalent methyl carbons).

-

A signal for the C4 carbon bearing the hydroxyl group, expected around 65-70 ppm.

-

Signals for the C2/C6 and C3/C5 carbons of the piperidine ring. The N-substitution will make C2/C6 non-equivalent to C3/C5.

-

-

IR (Infrared) Spectroscopy:

-

A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol group.

-

Strong C-H stretching absorptions just below 3000 cm⁻¹ from the alkyl groups.

-

A C-N stretching absorption in the fingerprint region, typically around 1100-1250 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

In an Electron Ionization (EI) experiment, the molecular ion peak (M⁺˙) would be expected at m/z = 143 .

-

A common fragmentation would be the loss of water (M-18), resulting in a peak at m/z = 125 .

-

Another likely fragmentation is the loss of an isopropyl group, leading to a fragment at m/z = 100 .

-

Applications in Research and Drug Development